molecular formula C8H4Cl2N2O B11817958 5,6-dichloro-3-imino-2H-isoindol-1-one

5,6-dichloro-3-imino-2H-isoindol-1-one

Cat. No.: B11817958
M. Wt: 215.03 g/mol
InChI Key: NOFJASWEFDKODU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-imino-2H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can have different functional groups replacing the chlorine atoms or modifying the imino group .

Mechanism of Action

The mechanism of action of 5,6-dichloro-3-imino-2H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4Cl2N2O

Molecular Weight

215.03 g/mol

IUPAC Name

5,6-dichloro-3-iminoisoindol-1-one

InChI

InChI=1S/C8H4Cl2N2O/c9-5-1-3-4(2-6(5)10)8(13)12-7(3)11/h1-2H,(H2,11,12,13)

InChI Key

NOFJASWEFDKODU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=O)NC2=N

Origin of Product

United States

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